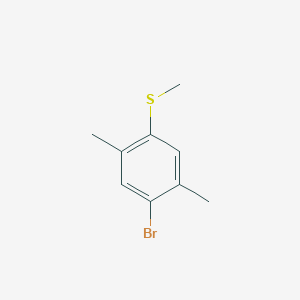

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

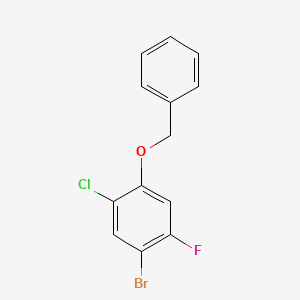

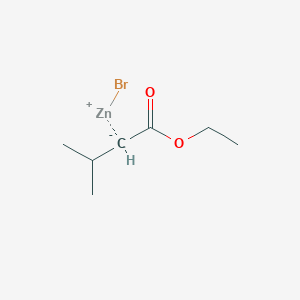

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene is a chemical compound with the molecular formula C9H11BrS . It is also known as Benzene, 1-bromo-2,5-dimethyl-4-(methylthio)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, methyl, and methylsulfanyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 231.15 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene is widely used in scientific research due to its high reactivity and low toxicity. It has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the development of new drugs and in the study of biochemical pathways.

Mecanismo De Acción

Mode of Action

Brominated compounds are generally known to participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a radical that can further react with other molecules .

Pharmacokinetics

The compound’s molecular weight of 23115 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The compound’s potential to participate in free radical reactions suggests that it could induce changes at the molecular level, potentially affecting cellular function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene has several advantages and limitations for lab experiments. On the plus side, it is relatively easy to synthesize, it is highly reactive, and it is relatively non-toxic. On the downside, it is expensive and its mechanism of action is not yet fully understood.

Direcciones Futuras

There are a number of possible future directions for 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene. First, further research is needed to better understand its mechanism of action and how it can be used to develop new drugs. Second, research is needed to investigate its potential applications in the treatment of infections and inflammatory conditions. Third, research is needed to explore its potential use as a catalyst in chemical reactions. Finally, research is needed to investigate its potential use in the development of new materials.

Métodos De Síntesis

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene can be synthesized through a two-step process. The first step involves the reaction of 1,2-dibromo-4-(methylsulfanyl)benzene with sodium methoxide in methanol. This reaction yields a primary alcohol, which is then treated with bromine to form this compound. This method of synthesis is simple and cost-effective, making it a popular choice for researchers.

Safety and Hazards

While specific safety and hazard information for 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar brominated organic compounds .

Análisis Bioquímico

Biochemical Properties

1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its bromine and methylsulfanyl groups. These interactions can lead to the formation of various complexes and intermediates, influencing the overall biochemical pathways. For instance, the bromine atom can participate in halogen bonding, while the methylsulfanyl group can engage in sulfur-based interactions with thiol groups in proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic sites on proteins and nucleic acids, while the methylsulfanyl group can engage in sulfur-based interactions. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These transport mechanisms are critical for understanding the compound’s cellular and tissue-specific effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

1-bromo-2,5-dimethyl-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGMXOCFGLVRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

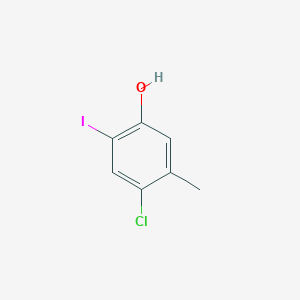

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)

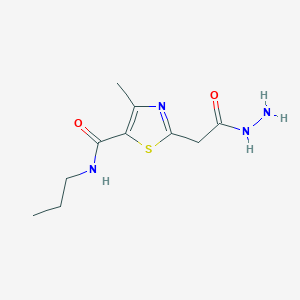

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

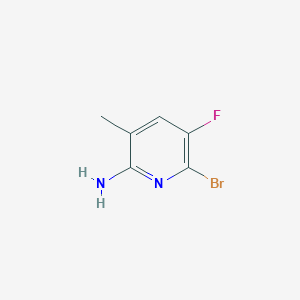

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)